Z-Tyr-ala-OH

CAS No.: 23018-09-9

Cat. No.: VC8257496

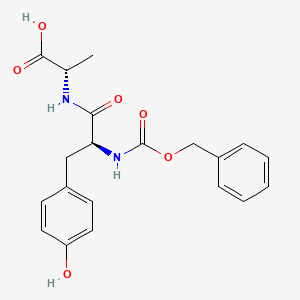

Molecular Formula: C20H22N2O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23018-09-9 |

|---|---|

| Molecular Formula | C20H22N2O6 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26) |

| Standard InChI Key | LKRYTYVDKGHSPS-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical and Physical Properties of Z-Tyr-Ala-OH

Z-Tyr-Ala-OH is a protected dipeptide featuring a carbobenzoxy (Cbz) group at the N-terminal tyrosine residue and an alanine moiety at the C-terminus. Its molecular weight is 386.41 g/mol, and the compound is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO) . Storage recommendations specify maintaining the compound at -20°C to prevent degradation, with stock solutions stable for up to one month under these conditions .

Table 1: Key Chemical Properties of Z-Tyr-Ala-OH

| Property | Value |

|---|---|

| CAS Number | 23018-09-9 |

| Molecular Formula | |

| Molecular Weight | 386.41 g/mol |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

The stereospecificity of Z-Tyr-Ala-OH is critical for its biological activity, with the L-configuration of both tyrosine and alanine residues essential for interactions with enzymatic targets .

Synthesis of Z-Tyr-Ala-OH

Enzymatic Synthesis via Thermolysin Catalysis

Thermolysin, a metalloprotease from Bacillus thermoproteolyticus, has been widely employed for peptide bond formation. In the synthesis of Z-Tyr-Ala-OH, thermolysin catalyzes the condensation of Z-protected tyrosine (Z-Tyr-OH) with alanine anilide (H-Ala-NHPh) in biphasic organic-aqueous systems. This method achieved a value of approximately 170 mMmin, with hydrophobic interactions at the enzyme's P2 subsite enhancing reaction efficiency .

Protease-Mediated Synthesis in Organic Solvents

Alternative approaches using proteases such as antiacanthain and granulosain in ethyl acetate-Tris buffer biphasic systems yielded Z-Tyr-Ala-OH with 72% and 60% efficiency, respectively . The reaction kinetics under thermodynamic control favored peptide bond formation at substrate concentrations up to 75.5 mM, though hydrolysis of the acyl donor (Z-Tyr-pNO) limited maximal yields .

Table 2: Comparative Synthesis Yields of Z-Tyr-Ala-OH

| Enzyme | Reaction Medium | Yield (%) |

|---|---|---|

| Thermolysin | 50% Ethyl acetate/Tris buffer | 95 |

| Antiacanthain | 50% Ethyl acetate/Tris buffer | 72 |

| Granulosain | 50% Ethyl acetate/Tris buffer | 60 |

Biological Activities and Mechanistic Insights

Antiviral Activity Against Coronaviruses

Z-Tyr-Ala-CHN, a derivative of Z-Tyr-Ala-OH, demonstrated sub-micromolar efficacy () against SARS-CoV-2 in VeroE6 and A549-hACE2 cell lines . The compound inhibits cathepsin L, a host protease required for viral spike protein processing, thereby blocking endosomal entry of coronaviruses. Notably, its activity is cell-type-dependent: ineffective in TMPRSS2-expressing cells (e.g., Caco-2), where viral entry occurs via the cell surface pathway .

Enzymatic Inhibition Profiling

Applications and Future Directions

Z-Tyr-Ala-OH serves dual roles:

-

Peptide Synthesis Building Block: Its Cbz protection enables sequential elongation in solid-phase peptide synthesis.

-

Antiviral Drug Development: Derivatives like Z-Tyr-Ala-CHN are being evaluated for broad-spectrum coronavirus therapies, particularly against variants resistant to current protease inhibitors .

Future research should address the compound’s pharmacokinetic limitations, including poor oral bioavailability, through prodrug strategies or nanoparticle-based delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume